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molecular formula C12H15ClO B1581446 4-tert-Butylphenacyl chloride CAS No. 21886-62-4

4-tert-Butylphenacyl chloride

Cat. No. B1581446
M. Wt: 210.7 g/mol
InChI Key: LTHPBRNHHJIQME-UHFFFAOYSA-N
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Patent
US07582636B2

Procedure details

Scheme 4 provides the synthesis of a specific intermediate following the general procedures set forth in Scheme 3, which can be further elaborated to provide compounds of the Formula (IB). 2-(4-tert-Butyl-phenyl)-5-piperazin-1-yl-imidazo[1,2-a]pyridine (7) was obtained as described in Scheme 4. 2-Aminopyridine was cyclized with 4-tert-butylphenacyl chloride to afford 2-(4-tert-butyl-phenyl-imidazo[1,2-a]pyridine (5). Lithiation followed by bromination provided a ratio of three products (6a, 70.7%; 6b, 12.3%; and 6c, 17.0%). Heating the mixture with piperazine provided (7) from (6a), which was easily separated from unreactive (6b) and (6c).
Name
2-(4-tert-Butyl-phenyl)-5-piperazin-1-yl-imidazo[1,2-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:12]=[C:13]3[CH:18]=[CH:17][CH:16]=[C:15](N4CCNCC4)[N:14]3[CH:25]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].NC1C=CC=CN=1.C(C1C=CC(C(=O)CCl)=CC=1)(C)(C)C>>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:12]=[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]3[CH:25]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
2-(4-tert-Butyl-phenyl)-5-piperazin-1-yl-imidazo[1,2-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=1N=C2N(C(=CC=C2)N2CCNCC2)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(CCl)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Scheme 4 provides
CUSTOM
Type
CUSTOM
Details
the synthesis of a specific intermediate
CUSTOM
Type
CUSTOM
Details
to provide compounds of the Formula (IB)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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